2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3-(3-bromo-5-fluorophenoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorophenol and isoindoline-1,3-dione.
Formation of Intermediate: The first step involves the reaction of 3-bromo-5-fluorophenol with 1,3-dibromopropane under basic conditions to form 3-(3-bromo-5-fluorophenoxy)propane.
Cyclization: The intermediate is then subjected to cyclization with isoindoline-1,3-dione in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-(3-bromo-5-fluorophenoxy)propyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoindoline-1,3-dione core or the substituent groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of hydroxylated or deoxygenated products, respectively.
Scientific Research Applications
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and photochromic materials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)isoindoline-1,3-dione
- 2-(3-Fluoropropyl)isoindoline-1,3-dione
- 2-(3-Chloropropyl)isoindoline-1,3-dione
Uniqueness
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. The combination of these halogens with the isoindoline-1,3-dione core provides a distinct set of chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[3-(3-bromo-5-fluorophenoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3/c18-11-8-12(19)10-13(9-11)23-7-3-6-20-16(21)14-4-1-2-5-15(14)17(20)22/h1-2,4-5,8-10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHRXPUJJTHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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